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molecular formula C11H14ClN3O B8638504 (4-Amino-3-chlorophenyl)(piperazin-1-yl)methanone

(4-Amino-3-chlorophenyl)(piperazin-1-yl)methanone

Cat. No. B8638504
M. Wt: 239.70 g/mol
InChI Key: ASGIPNBAFXNZGS-UHFFFAOYSA-N
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Patent
US08357679B2

Procedure details

A mixture of tert-butyl 4-(4-amino-3-chlorobenzoyl)piperazine-1-carboxylate (45.3 mmol, 15.4 g), dichloromethane (50 mL) and 2,2,2-trifluoroacetic acid (136 mmol, 15.50 g) were stirred for 24 hours. The reaction was concentrated under reduced pressure and was then basified with potassium carbonate (aqueous). The aqueous was extracted with ethyl acetate and then dichloromethane to give the title compound (7.7 g).
Name
tert-butyl 4-(4-amino-3-chlorobenzoyl)piperazine-1-carboxylate
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[Cl:23].FC(F)(F)C(O)=O>ClCCl>[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[O:7])=[CH:4][C:3]=1[Cl:23]

Inputs

Step One
Name
tert-butyl 4-(4-amino-3-chlorobenzoyl)piperazine-1-carboxylate
Quantity
15.4 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1)Cl
Name
Quantity
15.5 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCNCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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